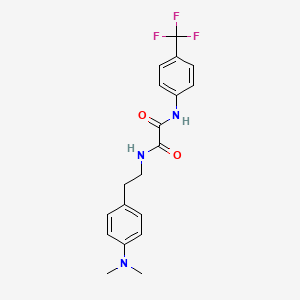

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to “N1-(4-(Trifluoromethyl)phenyl)oxalamide” and “4-(Dimethylamino)phenethyl alcohol”, both of which are used in the field of pharmaceuticals12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide”. However, related compounds such as chalcones have been synthesized via the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature3.Molecular Structure Analysis

The molecular structure of “N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is not directly available. However, the molecular form of a related compound, “N1-(4-(Trifluoromethyl)phenyl)oxalamide”, is C9H7F3N2O21. Another related compound, “[1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one]”, has a molecular form of C16H12F3NO4.Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of "N1-(4-(dimethylWissenschaftliche Forschungsanwendungen

Molecular Sensing and Capture A study by Vishnoi et al. (2015) highlights the application of a fluorescent chemo-sensor, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, which shows significant fluorescence quenching in the presence of picric acid, indicating potential use in selective sensing and capture of specific molecules. This sensor demonstrates highly selective and remarkable fluorescence quenching with a detection limit of 1.5 ppm for picric acid, facilitated by hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid, showcasing the importance of dimethylamino groups in molecular sensing technologies (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Insecticidal Activity Samaritoni et al. (1999) discovered that methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, including structures similar to N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, exhibit broad-spectrum insecticidal activity. These modifications retained the efficacy of the parent compound, expanding the structure-activity relationship (SAR) and providing insights into designing new insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-25(2)16-9-3-13(4-10-16)11-12-23-17(26)18(27)24-15-7-5-14(6-8-15)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVFMJIVFNUOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

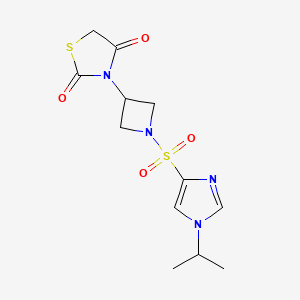

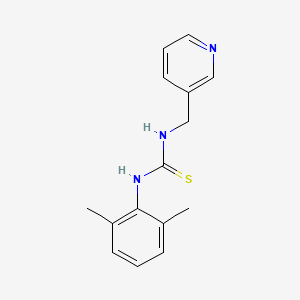

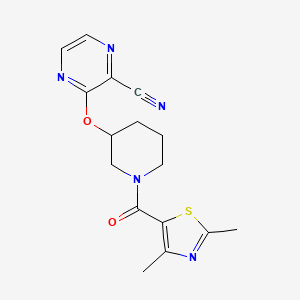

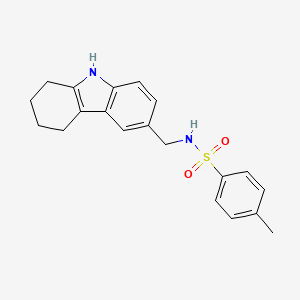

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)

![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)

![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)